molecular formula C17H13N5O3 B10805152 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B10805152
M. Wt: 335.32 g/mol
InChI Key: LIMSEYSCXIDGON-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused bicyclic core with a furan-2-ylmethyl substituent at position 7, an imino group at position 6, and a carboxamide moiety at position 4. Its complex structure combines nitrogen-, oxygen-, and carbon-based functional groups, making it a candidate for diverse applications in medicinal chemistry and materials science. The tricyclic framework, including the fused 8.4.0.0³,⁸ ring system, contributes to its conformational rigidity, which may enhance binding specificity in biological systems .

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H13N5O3/c18-14-11(15(19)23)8-12-16(22(14)9-10-4-3-7-25-10)20-13-5-1-2-6-21(13)17(12)24/h1-8,18H,9H2,(H2,19,23)

InChI Key

LIMSEYSCXIDGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C(=O)N)C(=O)N2C=C1

Origin of Product

United States

Biological Activity

The compound 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a triazatricyclo framework and a furan ring, contributing to its unique chemical reactivity and biological properties. The IUPAC name reflects its intricate structure:

PropertyDescription
Molecular Formula C19H17N5O3
Molecular Weight 357.37 g/mol
IUPAC Name 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing furan moieties possess significant antimicrobial properties. For instance:

  • Furan-based compounds have been documented to inhibit the growth of several bacterial strains.
  • A related compound demonstrated an IC50 value of 1.55 μM , indicating potent antibacterial activity against specific pathogens .

Anticancer Potential

The anticancer activity of triazatricyclo compounds has been explored in several studies:

  • Compounds structurally similar to 7-(furan-2-ylmethyl)-6-imino-2-oxo have been tested against various cancer cell lines.
  • The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antiviral Activity

The compound's potential as an antiviral agent has also been investigated:

  • Similar furan derivatives have been identified as inhibitors of viral proteases essential for viral replication.
  • For example, a study reported that certain furan-containing compounds exhibited significant inhibitory effects on the SARS-CoV-2 main protease with IC50 values in the low micromolar range .

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It might bind to specific receptors, altering their activity and influencing cellular responses.
  • Cytotoxic Effects : The structural features allow it to induce cytotoxicity in cancer cells through apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of furan derivatives were synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications in the furan ring significantly affected antimicrobial potency.
  • Anticancer Research :
    • A study evaluated the effects of triazatricyclo compounds on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some compounds inducing apoptosis via mitochondrial pathways.
  • Antiviral Studies :
    • Research focused on the inhibition of viral proteases by furan-based compounds has led to the identification of novel inhibitors with promising antiviral activity against coronaviruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

A closely related compound, ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 685860-24-6), shares the same tricyclic backbone but differs in substituents:

  • Position 6: A 4-(trifluoromethyl)benzoyl imino group replaces the imino group in the target compound.
  • Position 5 : An ethyl ester replaces the carboxamide.
Property Target Compound Ethyl Ester Analog (CAS 685860-24-6)
Molecular Formula Not explicitly stated (inferred: C₂₄H₁₈N₅O₄) C₂₇H₁₉F₃N₄O₅
Key Substituents 6-imino, 5-carboxamide 6-(4-trifluoromethylbenzoyl)imino, 5-ester
Lipophilicity Moderate (carboxamide enhances polarity) Higher (CF₃ group increases hydrophobicity)
Potential Applications Drug candidates (amide for H-bonding) Fluorinated probes or agrochemicals

The trifluoromethyl group in the analog enhances metabolic stability and membrane permeability, common in agrochemicals , whereas the carboxamide in the target compound may favor interactions with biological targets like enzymes or receptors.

Comparison with Spirocyclic Heterocycles

Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share functional complexity but differ in core structure. These spirocyclic systems exhibit:

  • Spiro Fusion : A six-membered spiro ring system vs. the tricyclic framework of the target compound.
  • Functional Groups : Benzothiazole and hydroxyl groups, which confer fluorescence properties and metal-binding capacity .
Property Target Compound Spirocyclic Analog ()
Core Structure Tricyclic fused rings Spiro[4.5]decane system
Key Functional Groups Furan, imino, carboxamide Benzothiazole, hydroxyl, amide
Applications Medicinal chemistry (rigid scaffold) Fluorescent probes, catalysis

Fluorinated Derivatives ()

Fluorinated compounds like (16) and (17) in feature perfluorinated chains and triazole linkages. While structurally distinct, their fluorinated motifs highlight trends in solubility and stability:

  • Perfluorinated Chains : Increase hydrophobicity and resistance to enzymatic degradation.
  • Triazole Groups : Enhance π-stacking interactions, relevant in nucleic acid targeting .

Research Findings and Implications

  • Structural Rigidity : The tricyclic core of the target compound may confer superior target selectivity compared to flexible analogs like spirocyclic systems .
  • Functional Group Trade-offs : The carboxamide group enhances polarity and H-bonding capacity, favoring drug-like properties, whereas the ethyl ester analog’s trifluoromethyl group aligns with agrochemical design .
  • Synthetic Challenges : The tricyclic framework likely requires advanced cyclization strategies, contrasting with the modular click chemistry used for triazole-containing fluorinated analogs .

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